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The landscape of cancer treatment is rapidly evolving, with a significant shift towards
combination therapies that leverage the immune system to fight malignancies. This guide
provides a comparative overview of several investigational anticancer agents, each designated
with the number "109" in various research and development contexts. These agents, with their
diverse mechanisms of action, are being explored for their potential synergistic effects when
combined with immunotherapy. This document is intended for researchers, scientists, and drug
development professionals, offering a synthesis of available preclinical and clinical data,
detailed experimental protocols, and visual representations of key biological pathways and
experimental designs.

Due to the distinct nature of each "Anticancer Agent 109," this guide will present a series of
individual assessments rather than a direct head-to-head comparison. Each section will focus
on a specific agent, detailing its mechanism of action, preclinical and clinical evidence of
synergy with immunotherapy, and the experimental methodologies used to generate these
findings.

AUR-109: A Spectrum-Selective Tyrosine Kinase
Inhibitor

AUR-109 is an orally bioavailable, clinical-stage receptor tyrosine kinase (RTK) inhibitor. It
targets proangiogenic and oncogenic pathways by inhibiting RTKs such as DDR1, FGFR,
VEGFR, PDGFR, and RET.[1] The rationale for combining AUR-109 with immunotherapy stems
from its potential to modulate the tumor immune microenvironment. For instance, DDR1
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inhibition can alter the extracellular matrix, potentially increasing immune cell infiltration, while
FGFR inhibition can decrease PD-L1 expression and VEGFR inhibition can reduce the
population of regulatory T cells (Tregs).[1]

Preclinical Synergistic Effects with PD-1 Blockade

Preclinical studies in a Renca subcutaneous tumor model have shown that AUR-109 treatment
leads to an increase in total and CD4+ T cells, with a higher ratio of total T cells to Tregs,
suggesting a shift towards an effector T cell phenotype.[1] In tumor-infiltrating lymphocytes
(TILs), AUR-109 treatment was associated with decreased expression of PD-1 and PD-L1, and
a concurrent increase in IFN-y expression on CD8+ T cells and NK cells.[1] These findings
indicate a significant immune activation within the tumor microenvironment, providing a strong
rationale for combination with PD-1 blockade.[1]

Clinical Development

AUR-109 is currently being evaluated in a Phase Il clinical trial for patients with colorectal,
ovarian, and renal cancers who have received at least two prior lines of systemic therapy.
While this trial is evaluating AUR-109 as a monotherapy at different dose levels, the preclinical
data suggests that future clinical investigations will likely explore its combination with immune
checkpoint inhibitors.

Experimental Protocols

In Vivo Tumor Models:
¢ Animal Model: Renca subcutaneous tumor model.
o Treatment: Administration of AUR-109 as a single agent.

e Analysis: Immune cell populations in the blood and tumor microenvironment were analyzed
by FACS. Anti-tumor efficacy was analyzed in both subcutaneous and orthotopic Renca
syngeneic tumor models.

Signaling Pathway and Experimental Workflow
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Caption: AUR-109 inhibits multiple RTKs to modulate the tumor microenvironment and
enhance anti-tumor immunity.

AK109: An Anti-VEGFR2 Antibody

AK109 is a fully human monoclonal antibody that specifically targets VEGFR2, a key mediator
of angiogenesis. By blocking the VEGF/VEGFR?2 signaling pathway, AK109 aims to inhibit
tumor growth by preventing the formation of new blood vessels, as well as inhibiting endothelial
cell migration and proliferation. The combination of anti-angiogenic agents with immune
checkpoint inhibitors is a clinically validated strategy that can have synergistic effects.

Clinical Synergistic Potential

A first-in-human Phase | study of AK109 in patients with advanced solid tumors demonstrated
manageable safety and promising anti-tumor activity as a monotherapy. Based on these
results, two Phase Il studies are currently underway to evaluate the efficacy of AK109 in
combination with AK104, an anti-PD-1/CTLA-4 bispecific antibody, in various solid tumors. This
combination strategy is designed to simultaneously target tumor angiogenesis and suppress
immune checkpoints, potentially leading to a more robust and durable anti-tumor response.

Clinical Trial Data
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Key Efficacy
. Treatment .
Trial ID Phase Endpoints Status
Arms
(Monotherapy)
AK109 ORR: 10.0%,
NCT04547205 | Completed
monotherapy DCR: 62.5%
Efficacy in
NCT05142423 Il AK109 + AK104 multiple solid Ongoing
tumors
Efficacy in
NCT04982276 Il AK109 + AK104 multiple solid Ongoing
tumors

Experimental Protocols

Phase | Clinical Trial (NCT04547205):
o Patient Population: Patients with advanced or metastatic solid tumors.
o Treatment: AK109 administered intravenously.

o Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included
pharmacokinetic profile and preliminary anti-tumor activity (ORR, DCR).

Experimental Workflow
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Caption: Clinical development pathway of AK109 from monotherapy to combination with
immunotherapy.

AMY109: An Anti-Interleukin-8 Monoclonal Antibody

AMY109 is a humanized anti-interleukin-8 (IL-8) monoclonal antibody. IL-8 is a chemokine that
can contribute to an immunosuppressive tumor microenvironment and promote fibrosis. By
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neutralizing IL-8, AMY109 is expected to reduce fibrosis and decrease the number of
immunosuppressive cells within the tumor, thereby making the tumor microenvironment more
permissive to the anti-tumor effects of immune checkpoint inhibitors.

Clinical Synergistic Effects with PD-L1 Blockade

A multicenter, open-label, dose-escalation Phase | study evaluated the safety,
pharmacokinetics, and clinical activity of AMY109 in combination with atezolizumab (an anti-
PD-L1 antibody) in patients with previously treated advanced solid tumors. The combination
was found to be well-tolerated with no new safety signals. Durable partial responses were
observed in two out of 38 patients (one with uterocervical cancer and one with pancreatic
cancer), suggesting potential synergistic activity.

Clinical Trial Data

Objective
. Number of Key Adverse
Trial Phase Treatment . Response
Patients Events
Rate (ORR)
Grade 1-3
| AMY109 + 38 5% (2 confirmed treatment-related
Atezolizumab PRs) AEs in 55% of
patients.

Experimental Protocols

Phase | Clinical Trial:

o Patient Population: Patients with previously treated advanced solid tumors with an ECOG
performance status of O or 1.

e Treatment: AMY109 (2-45 mg/kg) plus atezolizumab (1200 mg) administered intravenously
every 3 weeks.

e Endpoints: Primary endpoints included dose-limiting toxicity, safety, and pharmacokinetics.
Secondary endpoints included anti-tumor activity per RECIST 1.1.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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